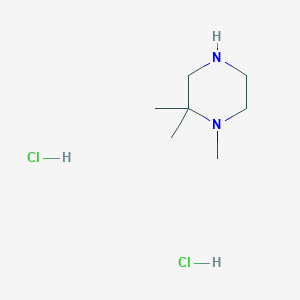

1,2,2-Trimethylpiperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,2-trimethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-7(2)6-8-4-5-9(7)3;;/h8H,4-6H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVHNNSIODHDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932047-03-5 | |

| Record name | 1,2,2-trimethylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,2-Trimethylpiperazine Dihydrochloride

CAS Number: 932047-03-5

This technical guide provides a comprehensive overview of 1,2,2-Trimethylpiperazine dihydrochloride, catering to researchers, scientists, and professionals in drug development. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide synthesizes information on the broader class of substituted piperazines to offer valuable insights into its potential properties, synthesis, and biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and related compounds is presented below. This data is crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 932047-03-5 | [1] |

| Molecular Formula | C₇H₁₈Cl₂N₂ | - |

| Molecular Weight | 201.14 g/mol | - |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Solubility | Likely soluble in water and polar organic solvents | General knowledge |

Synthesis and Experimental Protocols

General Synthesis of Substituted Piperazines

The synthesis of substituted piperazines often involves the cyclization of appropriate diamine precursors or the modification of the piperazine ring itself. For 1,2,2-Trimethylpiperazine, a potential route could involve the reaction of 1,2-diaminopropane with a suitable three-carbon electrophile, followed by N-methylation and subsequent formation of the dihydrochloride salt.

A generalized workflow for a potential synthesis is depicted below:

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol for Piperazine Synthesis

The following is a generalized protocol that could be adapted for the synthesis of 1,2,2-Trimethylpiperazine.

Materials:

-

1,2-diaminopropane

-

Acetone (or other suitable carbonyl compound)

-

Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

-

Methylating agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction, or methyl iodide)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Anhydrous solvents (e.g., methanol, ethanol, dichloromethane)

-

Standard laboratory glassware and equipment

Procedure:

-

Cyclization: In a round-bottom flask, dissolve 1,2-diaminopropane in a suitable solvent. Add the carbonyl compound (e.g., acetone) dropwise at a controlled temperature. The reaction may be stirred at room temperature or heated to reflux to drive the formation of the tetrahydropyrazine intermediate.

-

Reduction: After the initial reaction is complete (monitored by TLC), cool the mixture and add a reducing agent in portions. Stir until the reduction is complete.

-

N-Methylation: The resulting 2,2-dimethylpiperazine can be N-methylated using various methods. For the Eschweiler-Clarke reaction, the piperazine is treated with excess formaldehyde and formic acid and heated.

-

Work-up and Purification: After the reaction, the mixture is basified and extracted with an organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

-

Salt Formation: The purified 1,2,2-Trimethylpiperazine is dissolved in an anhydrous solvent and treated with a solution of hydrochloric acid to precipitate the dihydrochloride salt. The salt is then collected by filtration, washed with a cold solvent, and dried.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the searched databases. However, characteristic spectral features can be predicted based on the structure and data from similar piperazine derivatives.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the three methyl groups, with one being a singlet and the other two potentially being a doublet or two singlets depending on the stereochemistry and ring conformation. Protons on the piperazine ring would appear as complex multiplets.

-

¹³C NMR: Resonances for the three methyl carbons and the four carbons of the piperazine ring.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (if protonated), C-H stretching, and C-N stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₇H₁₆N₂) and characteristic fragmentation patterns of the piperazine ring.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, the piperazine scaffold is a well-known privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities.

Derivatives of piperazine have been reported to exhibit various pharmacological effects, including but not limited to:

-

Antipsychotic

-

Antidepressant

-

Anxiolytic

-

Antihistaminic

-

Anticancer

-

Antiviral

-

Antifungal

The biological activity of piperazine derivatives is often attributed to their ability to interact with various receptors and enzymes in the central nervous system and other tissues.

A simplified representation of a common signaling pathway targeted by some piperazine-containing drugs, such as those acting on G-protein coupled receptors (GPCRs), is shown below.

References

An In-depth Technical Guide to the Synthesis of 1,2,2-Trimethylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 1,2,2-trimethylpiperazine dihydrochloride, a substituted piperazine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific compound, this guide outlines a rational, multi-step approach based on established organic chemistry principles and analogous reactions reported in the scientific literature. The protocols provided herein are intended to serve as a foundational methodology for researchers to adapt and optimize.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a three-stage process, commencing with the formation of the core piperazine ring system, followed by N-alkylation, and concluding with the formation of the dihydrochloride salt.

The overall synthetic pathway is illustrated below:

Caption: Proposed three-stage synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 2,2-Dimethylpiperazine

This stage involves the formation of the piperazine ring through a condensation reaction followed by reduction. A plausible method is adapted from patent literature describing the synthesis of similar structures.[1]

Experimental Workflow:

Caption: Workflow for the synthesis of 2,2-dimethylpiperazine.

Detailed Protocol:

-

Imine Formation: To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as toluene, slowly add isobutyraldehyde (1.0 eq) at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then stirred at room temperature for a specified period to ensure complete formation of the imine intermediate.

-

Reduction: The solution containing the imine is subjected to catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is added, and the mixture is hydrogenated under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.

-

Work-up and Purification: The catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude 2,2-dimethylpiperazine is purified by vacuum distillation.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Reactants | |

| Ethylenediamine | 60.1 g (1.0 mol) |

| Isobutyraldehyde | 72.1 g (1.0 mol) |

| Solvent | Toluene (500 mL) |

| Catalyst | 10% Pd/C (5 g) |

| Reaction Conditions | |

| Hydrogen Pressure | 50 psi |

| Temperature | 25 °C |

| Reaction Time | 12 h |

| Yield (Hypothetical) | 70% |

Stage 2: N-Methylation of 2,2-Dimethylpiperazine

The introduction of the methyl group onto one of the nitrogen atoms of the piperazine ring can be achieved via the Eschweiler-Clarke reaction.[2][3][4] This classic method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This reaction is known to be effective for the methylation of primary and secondary amines and typically avoids the formation of quaternary ammonium salts.[2]

Experimental Workflow:

Caption: Workflow for the N-methylation of 2,2-dimethylpiperazine.

Detailed Protocol:

-

A mixture of 2,2-dimethylpiperazine (1.0 eq), formic acid (excess, e.g., 5 eq), and formaldehyde (37% aqueous solution, excess, e.g., 3 eq) is prepared.

-

The mixture is heated to reflux and maintained at this temperature until the evolution of carbon dioxide gas has stopped.

-

After cooling to room temperature, the reaction mixture is made strongly alkaline by the addition of a concentrated sodium hydroxide solution.

-

The product is extracted with a suitable organic solvent, such as dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,2,2-trimethylpiperazine. Further purification can be achieved by distillation.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Reactants | |

| 2,2-Dimethylpiperazine | 114.2 g (1.0 mol) |

| Formic Acid (90%) | 255.7 g (5.0 mol) |

| Formaldehyde (37%) | 243.5 g (3.0 mol) |

| Reaction Conditions | |

| Temperature | Reflux (approx. 100-110 °C) |

| Reaction Time | 8 h |

| Yield (Hypothetical) | 85% |

Stage 3: Formation of this compound

The final step is the formation of the dihydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base. This is achieved by treating the free base with hydrochloric acid.[5][6]

Experimental Workflow:

Caption: Workflow for the formation of the dihydrochloride salt.

Detailed Protocol:

-

The crude or purified 1,2,2-trimethylpiperazine (1.0 eq) is dissolved in a suitable solvent, such as absolute ethanol.

-

To this solution, a solution of hydrogen chloride in ethanol (or another suitable solvent) is added dropwise with stirring (2.0 eq of HCl).

-

The mixture is cooled in an ice bath to facilitate the precipitation of the dihydrochloride salt.

-

The precipitated solid is collected by suction filtration, washed with a small amount of cold ethanol, and dried under vacuum to afford this compound.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Reactants | |

| 1,2,2-Trimethylpiperazine | 128.2 g (1.0 mol) |

| Hydrochloric Acid | 72.9 g (2.0 mol) in Ethanol |

| Solvent | Absolute Ethanol (sufficient to dissolve) |

| Reaction Conditions | |

| Temperature | 0-5 °C for precipitation |

| Yield (Hypothetical) | >95% |

Characterization Data

As of the last update, specific, experimentally verified characterization data for this compound is not widely available in the public domain. Researchers synthesizing this compound for the first time should perform comprehensive characterization using modern analytical techniques.

Expected Characterization Techniques and Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl groups (a singlet for the N-methyl and a singlet for the gem-dimethyl groups), and multiplets for the methylene protons of the piperazine ring. |

| ¹³C NMR | Resonances for the three types of carbon atoms: the N-methyl carbon, the gem-dimethyl carbons, the quaternary carbon, and the methylene carbons of the piperazine ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₈H₁₈N₂) would be expected. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (from the protonated amines), C-H stretching, and other relevant functional groups. |

| Melting Point | A sharp melting point is expected for the pure dihydrochloride salt. |

| Elemental Analysis | The calculated elemental composition for C₈H₂₀Cl₂N₂ should be in close agreement with the experimentally determined values. |

Safety Considerations

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

The reagents used in this synthesis, such as isobutyraldehyde, formic acid, formaldehyde, and hydrochloric acid, are corrosive and/or toxic and should be handled with care.

-

Catalytic hydrogenation should be performed by trained personnel using appropriate safety equipment due to the flammable nature of hydrogen gas.

Conclusion

This technical guide outlines a feasible and logical synthetic route for the preparation of this compound. While the presented protocols are based on established chemical reactions, they are provided as a starting point for further investigation and optimization. Researchers are encouraged to perform small-scale trial reactions to determine the optimal conditions for their specific laboratory setup. Comprehensive analytical characterization of all intermediates and the final product is crucial to confirm their identity and purity.

References

- 1. WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,2-Trimethylpiperazine Dihydrochloride: A Compound with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,2-Trimethylpiperazine dihydrochloride is a substituted piperazine derivative. Despite its potential utility in chemical and pharmaceutical research, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular isomer. This technical guide aims to address this information gap by first clearly stating the absence of detailed experimental data for this compound. Subsequently, it will provide a foundational understanding of the anticipated physical and chemical properties, general methodologies for synthesis and analysis, and potential safety considerations, based on the known characteristics of closely related piperazine compounds. This guide serves as a resource for researchers, providing a starting point for the investigation of this compound, while emphasizing the need for empirical validation of all properties.

Introduction

Physicochemical Properties: An Overview

Due to the lack of specific experimental data for this compound, the following table summarizes the known properties of the closely related 1,2,2-trimethylpiperazine hydrochloride (monohydrochloride) and provides context with the well-characterized piperazine dihydrochloride. It is crucial to note that these values are not directly transferable and should be experimentally determined for this compound.

| Property | 1,2,2-Trimethylpiperazine Hydrochloride[1] | Piperazine Dihydrochloride | This compound |

| CAS Number | 932047-03-5 | 142-64-3 | Not readily available |

| Molecular Formula | C7H17ClN2[1] | C4H12Cl2N2 | C7H18Cl2N2 |

| Molecular Weight | 164.68 g/mol [1] | 159.05 g/mol | 201.14 g/mol |

| Melting Point | No data available | Decomposes | No data available |

| Boiling Point | No data available | Not applicable | No data available |

| Solubility | No data available | Freely soluble in water[2] | Expected to be soluble in water |

| pKa | No data available | pKb1 = 5.35, pKb2 = 9.73 (for piperazine)[2] | No data available |

Synthesis and Purification: General Methodologies

While a specific, validated synthetic protocol for this compound is not available in the literature, general methods for the synthesis of substituted piperazines can be adapted.

General Synthetic Approach

The synthesis of trimethylpiperazine isomers can be challenging due to the potential for the formation of multiple isomers and the difficulty in controlling the degree of methylation. A potential, though unverified, synthetic route could involve the reductive amination of a suitable amino ketone or the cyclization of a diamine precursor.

The following diagram illustrates a generalized and hypothetical workflow for the synthesis and purification of a substituted piperazine dihydrochloride, which would require significant optimization and experimental validation for this compound.

References

An In-depth Technical Guide to the Molecular Structure of 1,2,2-Trimethylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 1,2,2-trimethylpiperazine dihydrochloride. Due to the limited availability of dedicated research on this specific compound, this guide synthesizes information from established chemical principles, spectral data of analogous piperazine derivatives, and general synthetic methodologies.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of the organic base 1,2,2-trimethylpiperazine. The core structure consists of a saturated six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 (a piperazine ring). This piperazine ring is substituted with one methyl group at the 1-position nitrogen and two methyl groups at the 2-position carbon. The dihydrochloride form indicates that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride ion.

The presence of the gem-dimethyl group at the 2-position introduces significant steric hindrance, which can influence the conformation of the piperazine ring and its reactivity. The N-methylation at the 1-position further affects its chemical properties, rendering the nitrogen tertiary.

Key Identifiers:

A two-dimensional representation of the chemical structure is provided below.

Caption: 2D structure of the 1,2,2-trimethylpiperazine cation.

Predicted and Comparative Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| N1-CH₃ | ~2.5 - 3.0 | s | Singlet for the methyl group on the tertiary nitrogen. |

| C2-(CH₃)₂ | ~1.2 - 1.5 | s | Singlet for the two equivalent methyl groups at the C2 position. |

| Piperazine ring protons | ~2.8 - 3.8 | m | Complex multiplets due to the asymmetric nature of the ring and protonation. |

| N-H | ~9.0 - 12.0 | br s | Broad singlet for the protonated nitrogen, highly dependent on solvent and concentration. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Notes |

| N1-C H₃ | ~40 - 45 | |

| C 2-(CH₃)₂ | ~20 - 25 | |

| C 2 | ~55 - 60 | Quaternary carbon. |

| Piperazine ring carbons | ~40 - 55 | Multiple peaks expected due to the different carbon environments. |

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (amine salt) | 2400 - 3000 | Strong, broad | Characteristic broad absorption for the protonated secondary amine. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | From the methyl and methylene groups. |

| C-N Stretch | 1000 - 1250 | Medium |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, general methodologies for the synthesis of substituted piperazines are well-established and can be adapted.

General Synthetic Approach

A plausible synthetic route for 1,2,2-trimethylpiperazine would involve the reaction of a suitable diamine precursor with a carbonyl compound, followed by reductive amination and subsequent N-methylation. The dihydrochloride salt can then be formed by treating the free base with hydrochloric acid. A generalized workflow for the synthesis of substituted piperazines is outlined below.

Caption: Generalized workflow for the synthesis of piperazine derivatives.

Characterization Methods

The structural confirmation of this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework. Spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Mass Spectrometry (MS): Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), would be used to determine the molecular weight of the parent cation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. The sample can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula to confirm purity.

Biological and Pharmacological Context

Piperazine and its derivatives are a significant class of compounds in medicinal chemistry, with applications as anthelmintics, antihistamines, antipsychotics, and anticancer agents. The specific biological activity of this compound is not well-documented in publicly available literature. However, its structural motifs suggest potential interactions with various biological targets. The trimethylated piperazine core can serve as a scaffold for the development of novel therapeutic agents.

Conclusion

This compound is a substituted piperazine derivative with potential applications in chemical synthesis and drug discovery. While detailed, dedicated studies on its molecular structure and properties are scarce, a comprehensive understanding can be built from the well-established chemistry of related piperazine compounds. This guide provides a foundational understanding of its structure, expected analytical characteristics, and general synthetic and characterization protocols to aid researchers and scientists in their work with this and similar molecules. Further experimental investigation is warranted to fully elucidate its crystallographic structure, detailed spectral properties, and potential biological activities.

References

"potential applications of 1,2,2-Trimethylpiperazine dihydrochloride in CNS research"

An In-depth Technical Guide on the Potential Applications of 1,2,2-Trimethylpiperazine Dihydrochloride and its Analogs in Central Nervous System Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document explores the potential applications of this compound in central nervous system (CNS) research based on the well-documented activities of the broader class of piperazine-containing compounds. As of the latest literature review, specific experimental data on the biological activity of this compound itself is limited in the public domain. Therefore, this guide utilizes information on structurally related piperazine derivatives to project potential research avenues and provides generalized experimental frameworks.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an attractive moiety for modulating solubility, membrane permeability, and receptor interactions. This compound, as a functionalized building block, offers a starting point for the synthesis of novel piperazine derivatives with tailored pharmacological profiles. This guide will delve into the established roles of piperazine derivatives in CNS research, providing a roadmap for investigating the potential of new analogs derived from this compound.

The Piperazine Moiety in CNS Drug Design

The versatility of the piperazine scaffold has led to its incorporation into a wide range of CNS-active agents. Its presence can influence a compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier.

Established CNS Targets for Piperazine Derivatives:

-

Serotonin and Dopamine Receptors: Many atypical antipsychotics and antidepressants feature a piperazine ring that interacts with various serotonin (5-HT) and dopamine (D) receptor subtypes.

-

Histamine Receptors: The piperazine structure is found in several antihistamines that can have CNS effects, such as sedation. More recent research has focused on developing CNS-penetrant histamine receptor modulators for other indications[5][6].

-

Enzyme Inhibition: As seen with HDAC6 inhibitors, the piperazine moiety can be incorporated into molecules designed to inhibit CNS-relevant enzymes, offering therapeutic potential for neurodegenerative disorders[5][6].

Conceptual Research and Development Workflow

The investigation of a novel compound, such as a derivative of this compound, would typically follow a structured drug discovery pipeline. The diagram below illustrates a conceptual workflow for advancing a novel chemical entity from initial synthesis to a preclinical candidate for a CNS indication.

Caption: Conceptual workflow for CNS drug discovery.

Data Presentation for Novel CNS Compounds

Effective data management is crucial in drug discovery. The following table provides a template for summarizing key in vitro and in vivo data for a novel CNS compound.

| Parameter | Sub-Parameter | Result | Units | Assay Conditions/Comments |

| In Vitro Activity | ||||

| Target Binding (Ki) | nM | e.g., Human D2 receptor, [3H]-Spiperone competition | ||

| Functional Activity (IC50/EC50) | nM | e.g., cAMP accumulation assay in CHO-D2 cells | ||

| Off-Target Screening | % Inhibition @ 1µM | e.g., CEREP safety panel | ||

| hERG Inhibition (IC50) | µM | Patch clamp electrophysiology | ||

| Physicochemical Properties | ||||

| Aqueous Solubility | µg/mL | pH 7.4 | ||

| LogD | pH 7.4 | |||

| In Vitro ADME | ||||

| Microsomal Stability | t1/2 | min | Human liver microsomes | |

| Caco-2 Permeability | Papp (A->B) | 10-6 cm/s | ||

| Efflux Ratio | (B->A)/(A->B) | |||

| In Vivo PK | ||||

| Brain-to-Plasma Ratio | Mouse, 2h post-dose (10 mg/kg, PO) | |||

| In Vivo Efficacy | ||||

| Behavioral Assay | % Change vs. Vehicle | e.g., Forced Swim Test, Immobility Time |

Experimental Protocols

Below are generalized protocols for common assays in CNS research. These should be adapted and optimized for specific compounds and targets.

Protocol 1: In Vitro Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT2A receptor).

-

Radioligand specific for the target (e.g., [3H]-Ketanserin).

-

Test compound (e.g., a derivative of 1,2,2-trimethylpiperazine).

-

Non-specific binding control (e.g., Mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either vehicle, test compound, or the non-specific binding control.

-

Initiate the binding reaction by adding the cell membranes.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vivo Forced Swim Test (Rodent Model of Depression)

Objective: To assess the potential antidepressant-like activity of a test compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Test compound and vehicle control.

-

Standard antidepressant (e.g., Fluoxetine) as a positive control.

-

Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording and analysis software.

Methodology:

-

Acclimate animals to the testing room for at least 1 hour before the experiment.

-

Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes).

-

Gently place each mouse individually into a cylinder of water for a 6-minute session.

-

Record the entire session with a video camera.

-

An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

Analyze the data to compare the duration of immobility between the different treatment groups. A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.

Signaling Pathways of Interest

Piperazine derivatives have been shown to modulate various CNS signaling pathways. One such example is the inhibition of Histone Deacetylase 6 (HDAC6), which has emerged as a therapeutic target for neurodegenerative diseases.

References

- 1. This compound [myskinrecipes.com]

- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotoxic side-effects of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

"mechanism of action of trimethylpiperazine derivatives"

An In-depth Technical Guide on the Mechanism of Action of Trimethylpiperazine Derivatives, with a Focus on Varenicline and Amperozide.

Introduction

Piperazine derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents due to their versatile chemical structure and favorable pharmacokinetic properties.[1][2] The six-membered ring containing two nitrogen atoms allows for extensive modification, leading to compounds with a wide array of pharmacological activities, including antipsychotic, anthelmintic, and anti-cancer effects.[3][4] This guide provides a detailed examination of the mechanism of action of specific piperazine derivatives, focusing on two well-characterized therapeutic agents: Varenicline , a smoking cessation aid, and Amperozide , an atypical antipsychotic. The mechanisms will be detailed through summaries of quantitative data, descriptions of experimental protocols, and visualizations of relevant pathways and workflows.

Varenicline: A Selective α4β2 Nicotinic Receptor Partial Agonist

Varenicline is a prescription medication developed to aid in smoking cessation.[5][6] Its mechanism of action is centered on its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain, which are central to nicotine addiction.[7]

Molecular Mechanism of Action

Varenicline's efficacy is primarily attributed to its activity as a selective partial agonist at the α4β2 subtype of nAChRs.[8][9] This dual action involves:

-

Agonist Activity: Varenicline moderately stimulates the α4β2 receptor, which is believed to mitigate nicotine withdrawal symptoms and cravings by maintaining a moderate level of dopamine release in the mesolimbic pathway.[7][9]

-

Antagonist Activity: By binding to the α4β2 receptor with high affinity, Varenicline effectively blocks nicotine from binding and activating the receptor. This action reduces the reinforcing and rewarding effects of smoking if a person relapses.[8][9]

Electrophysiology and neurochemical studies have confirmed that varenicline binds to α4β2 nAChRs and stimulates receptor-mediated activity, but to a significantly lesser degree than nicotine.[8] It is highly selective for the α4β2 receptor subtype over other nAChRs.[8]

Quantitative Pharmacological Data

The binding affinity and functional potency of Varenicline have been quantified across various nAChR subtypes. The following tables summarize key in vitro data.

Table 1: Varenicline Binding Affinities (Ki) at Various Nicotinic Acetylcholine Receptor (nAChR) Subtypes

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| Varenicline | α4β2 | 0.06 - 0.4 | Human/Rat | [8][10][11] |

| Varenicline | α6β2 | 0.12 ± 0.02 | Rat | [12][13] |

| Varenicline | α6β2 | 0.13 ± 0.01 | Monkey | [12][13] |

| Varenicline | α7 | 125 - 322 | Human/Rat | [8][11] |

| Varenicline | α3β4 | >500-fold lower affinity than α4β2 | Human | [8] |

| Varenicline | α1βγδ (muscle) | >8000 | Human | [8] |

| Nicotine (for comparison) | α4β2 | 3.77 - 6.1 | Rat | [8][13] |

| Nicotine (for comparison) | α6β2* | 1.68 ± 0.15 | Rat | [13] |

Note: The asterisk () indicates the possible presence of other nicotinic subunits in the receptor complex.*

Table 2: Varenicline Functional Activity (EC50 and Efficacy) at nAChR Subtypes

| Compound | Receptor Subtype | EC50 (µM) | Efficacy (% of Acetylcholine/Nicotine) | Species/Assay | Reference |

| Varenicline | α4β2 | 0.086 - 2.3 | 13.4 - 45% | Rat/Oocyte | [9][13][14] |

| Varenicline | α6β2 | 0.007 | 49% | Rat/[³H]DA Release | [13] |

| Varenicline | α6β2 | 0.014 | Partial Agonist | Monkey/[³H]DA Release | [13] |

| Varenicline | α7 | 18 ± 6 | 93% (Full Agonist) | Rat/Oocyte | [9] |

| Varenicline | α3β4 | 55 ± 8 | 75% | Rat/Oocyte | [9] |

| Nicotine (for comparison) | α4β2 | 0.25 - 5.42 | 100% | Rat/Oocyte | [8][13] |

| Nicotine (for comparison) | α6β2* | 0.19 | 100% | Rat/[³H]DA Release | [13] |

Signaling Pathway

Varenicline modulates the mesolimbic dopamine system, which is the key neural pathway for reward and reinforcement. By acting on α4β2 nAChRs located on dopamine neurons in the Ventral Tegmental Area (VTA), it influences dopamine release in the Nucleus Accumbens (NAc).

Amperozide: An Atypical Antipsychotic

Amperozide is a diphenylbutylpiperazine derivative that has been investigated as an atypical antipsychotic agent.[15] Its mechanism of action is distinct from typical antipsychotics, showing a preferential effect on the limbic system with a lower risk of extrapyramidal side effects (EPS).[16]

Molecular Mechanism of Action

Amperozide's primary mechanism is the potent antagonism of serotonin 5-HT2A receptors.[15][17] It exhibits a much lower affinity for dopamine D2 receptors, which is the main target of classical neuroleptics.[17][18] This high 5-HT2A to D2 affinity ratio is a hallmark of atypical antipsychotics. By blocking 5-HT2A receptors, Amperozide is thought to modulate dopamine release, particularly in the mesocortical pathway, which may contribute to its efficacy against the negative symptoms of schizophrenia.[6][19]

Quantitative Pharmacological Data

The receptor binding profile of Amperozide demonstrates its selectivity for the 5-HT2A receptor.

Table 3: Amperozide Binding Affinities (Ki) at Key Receptors

| Compound | Receptor | Ki (nM) | Species | Reference |

| Amperozide | 5-HT2A | 16.5 - 26 | Rat | [17][20] |

| Amperozide | Dopamine D2 (Limbic) | 403 ± 42 | Rat | [17] |

| Amperozide | Dopamine D2 (Striatal) | 540 ± 59 | Rat | [17] |

| Amperozide | α1-adrenergic | 172 ± 14 | Rat | [17] |

Table 4: Amperozide Effect on Extracellular Dopamine (DA) Levels (In Vivo Microdialysis)

| Brain Region | Dose (mg/kg, SC) | % Increase in DA Outflow | Species | Reference |

| Medial Prefrontal Cortex | 5.0 | 207% | Rat | [19] |

| Medial Prefrontal Cortex | 10.0 | 326% | Rat | [19] |

| Nucleus Accumbens | 5.0 | No significant effect | Rat | [19] |

| Nucleus Accumbens | 10.0 | 30% | Rat | [19] |

| Dorsolateral Striatum | 5.0 | 46% | Rat | [19] |

| Dorsolateral Striatum | 10.0 | 30% | Rat | [19] |

Signaling Pathway

Amperozide's antagonism of 5-HT2A receptors is believed to disinhibit dopaminergic neurons projecting to the prefrontal cortex, leading to increased dopamine release in this region. This is hypothesized to alleviate negative and cognitive symptoms of schizophrenia.

Key Experimental Protocols

The quantitative data presented in this guide were generated using established pharmacological and neurochemical techniques. Below are generalized protocols for these key experiments.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.[15][21]

Protocol Outline:

-

Receptor Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate membrane fractions.[22]

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-epibatidine for nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[8]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, trapping the receptor-bound radioligand.[22]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[15]

Whole-Cell Patch-Clamp Electrophysiology

This method measures the functional activity (EC50, efficacy) of a compound by recording ion currents through receptor channels in a whole cell.[7][16]

Protocol Outline:

-

Cell Preparation: Cells (e.g., Xenopus oocytes or HEK293 cells) are engineered to express the specific receptor subtype of interest.[9]

-

Patching: A glass micropipette filled with an internal solution is brought into contact with a cell to form a high-resistance seal.[2][5]

-

Whole-Cell Configuration: Suction is applied to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.[16]

-

Voltage Clamp and Drug Application: The cell's membrane potential is held constant ("clamped"). The test compound is applied at various concentrations, and the resulting flow of ions through the receptor channels is recorded as an electrical current.[9]

-

Data Analysis: The magnitude of the current at each concentration is measured and plotted to generate a dose-response curve, allowing for the determination of EC50 and relative efficacy.[8]

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in awake, behaving animals.[23][24]

Protocol Outline:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).[25]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.[24]

-

Sampling: Small molecules in the extracellular fluid, like dopamine, diffuse across the membrane into the aCSF based on the concentration gradient. This collected fluid (dialysate) is sampled at regular intervals.[4]

-

Drug Administration: After a stable baseline is established, the test drug is administered systemically (e.g., subcutaneously).

-

Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using a sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[25] The results are expressed as a percentage change from the baseline levels.

Conclusion

The piperazine scaffold is a cornerstone of modern medicinal chemistry, giving rise to drugs with highly specific and potent mechanisms of action. Varenicline and Amperozide serve as excellent examples of how modifications to this core structure can target distinct neurotransmitter systems to achieve therapeutic effects. Varenicline's efficacy in smoking cessation stems from its precisely tuned partial agonism at α4β2 nicotinic receptors, which both alleviates withdrawal and blocks nicotine's rewarding effects. Amperozide's potential as an atypical antipsychotic is derived from its selective antagonism of 5-HT2A receptors, leading to a preferential increase in dopamine neurotransmission in the prefrontal cortex. A thorough understanding of these mechanisms, supported by quantitative data from robust experimental methodologies, is crucial for the continued development of novel and improved piperazine-based therapeutics.

References

- 1. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 2. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor-Ligand Binding Assays [labome.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. Effects of amperozide, a putative antipsychotic drug, on rat midbrain dopamine neurons recorded in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. Receptor binding properties of amperozide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of amperozide on rat cortical 5-HT2 and striatal and limbic dopamine D2 receptor occupancy: implications for antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Systemic administration of amperozide, a new atypical antipsychotic drug, preferentially increases dopamine release in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic Profile of 1,2,2-Trimethylpiperazine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,2,2-trimethylpiperazine dihydrochloride. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages a comparative analysis of structurally related piperazine derivatives to forecast its characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies for obtaining such spectra are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of piperazine dihydrochloride and various trimethylpiperazine isomers. The protonation of the piperazine nitrogen atoms is expected to significantly influence the chemical shifts in NMR spectroscopy, typically causing a downfield shift for adjacent protons and carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ) ppm (in D₂O) | Predicted Multiplicity | Notes |

| N-H | ~9.0 - 11.0 | Broad singlet | Chemical shift can be highly variable and concentration-dependent. |

| Piperazine ring protons (CH₂) | ~3.5 - 4.0 | Multiplets | Asymmetric substitution leads to complex splitting patterns. |

| C1-CH₃ | ~3.0 - 3.3 | Singlet | Deshielded by the adjacent protonated nitrogen. |

| C2-(CH₃)₂ | ~1.5 - 1.8 | Singlet | Geminal methyl groups at a non-chiral center. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbons | Predicted Chemical Shift (δ) ppm (in D₂O) | Notes |

| Piperazine ring carbons (CH₂) | ~45 - 55 | Two to three distinct signals expected due to asymmetric substitution. |

| C1-CH₃ | ~40 - 45 | |

| C2-(CH₃)₂ | ~20 - 25 | |

| C2 (quaternary) | ~50 - 60 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (ammonium salt) | 3200 - 2700 | Strong, broad | Characteristic broad absorption for amine hydrochlorides. |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong | |

| N-H bend (ammonium salt) | 1600 - 1500 | Medium | |

| C-H bend | 1470 - 1370 | Medium | |

| C-N stretch | 1250 - 1020 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ (of free base) | 143.15 | This would be the molecular ion of the free base, 1,2,2-trimethylpiperazine. The dihydrochloride itself will not typically show a molecular ion. |

| Major Fragments | < 143 | Fragmentation pattern would likely involve the loss of methyl groups and cleavage of the piperazine ring. Common fragments for piperazine derivatives include ions at m/z 44, 56, 70, and 85. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). Ensure the sample is fully dissolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

The residual solvent peak will be used as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: No specific sample preparation is needed for ATR-FTIR. A small amount of the solid this compound is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with ESI-MS, such as methanol or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range.

-

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode. The dihydrochloride salt will likely be detected as the protonated free base [M+H]⁺.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion of the free base and interpret the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.

In Silico Modeling of 1,2,2-Trimethylpiperazine Dihydrochloride Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico methodologies used to characterize the receptor binding profile of 1,2,2-trimethylpiperazine dihydrochloride. While specific experimental binding data for this particular molecule is not extensively available in public literature, its use as a scaffold in the synthesis of neuroleptic and psychotropic pharmaceuticals suggests potential interactions with central nervous system (CNS) receptors.[1] This document outlines a hypothetical, yet scientifically rigorous, workflow for investigating the binding of this compound to the human serotonin 2A (5-HT2A) receptor, a common target for antipsychotic medications.[2] The protocols detailed herein, from molecular docking to molecular dynamics simulations, serve as a comprehensive guide for researchers engaged in the computational assessment of novel compounds.

Introduction to this compound and In Silico Modeling

This compound is a piperazine derivative used as a building block in the synthesis of various pharmaceutical agents.[1] The piperazine scaffold is a common feature in a multitude of bioactive compounds, known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, as well as various enzymes.[3][4][5] Given its application in the development of neuroleptic and anxiolytic drugs, understanding its potential receptor interactions is a critical step in early-stage drug discovery.

In silico modeling offers a powerful and cost-effective approach to predict and analyze ligand-receptor interactions at an atomic level.[6][7] Techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into binding affinities, interaction modes, and the dynamic behavior of the ligand-receptor complex, thereby guiding further experimental validation.[8][9]

Hypothetical Target Selection: The Human 5-HT2A Receptor

For the purpose of this technical guide, we will focus on the in silico modeling of this compound binding to the human 5-HT2A receptor. The 5-HT2A receptor is a well-established target for a variety of antipsychotic and anxiolytic drugs, and many known ligands contain the piperazine moiety.[2]

In Silico Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential binding modes and estimating the strength of the interaction.

Protocol:

-

Receptor Preparation:

-

Obtain the crystal structure of the human 5-HT2A receptor from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH of 7.4.

-

Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Generate different possible conformers of the ligand.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Glide.

-

Define the grid box encompassing the binding site of the receptor.

-

Perform the docking calculations, allowing for flexible ligand conformations.

-

Analyze the resulting docking poses based on their predicted binding energies and interactions with key residues in the binding pocket.

-

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of detailed intermolecular interactions over time.[6][7][8]

Protocol:

-

System Setup:

-

Select the most promising docking pose of the this compound-5-HT2A receptor complex.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field for proteins, lipids, and the ligand (e.g., CHARMM36 for protein and lipids, and a compatible force field for the ligand).

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to a physiological temperature of 310 K.

-

Equilibrate the system under constant volume (NVT) and then constant pressure (NPT) ensembles.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to observe the stability of the binding and capture relevant conformational changes.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Identify and quantify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

-

Data Presentation

The quantitative data generated from these in silico experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Molecular Docking Results of this compound with the 5-HT2A Receptor

| Docking Program | Binding Energy (kcal/mol) | Key Interacting Residues |

| AutoDock Vina | -7.2 | Asp155, Ser159, Phe339 |

| Glide | -6.8 | Asp155, Trp336, Phe340 |

Table 2: Hypothetical Binding Free Energy Calculation from MD Simulation

| Method | ΔG_bind (kcal/mol) |

| MM/PBSA | -10.5 ± 1.2 |

| MM/GBSA | -9.8 ± 1.5 |

Visualization of Workflows and Pathways

In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico modeling of ligand-receptor binding.

Simplified 5-HT2A Receptor Signaling Pathway

This diagram shows a simplified representation of the canonical signaling pathway initiated by the activation of the 5-HT2A receptor.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the receptor binding characteristics of this compound, using the human 5-HT2A receptor as a representative target. The detailed protocols for molecular docking and molecular dynamics simulations, along with the structured presentation of hypothetical data and workflow visualizations, provide a robust framework for researchers in the field of computational drug discovery. By applying these methodologies, scientists can gain significant insights into the potential pharmacological profile of novel compounds, thereby accelerating the drug development pipeline.

References

- 1. This compound [myskinrecipes.com]

- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mixed 5-HT1A/D-2 activity of a new model of arylpiperazines: 1-aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines. 1. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Toxicology Profile of Trimethylpiperazine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for specific trimethylpiperazine isomers are scarce in publicly available literature. This guide provides a comprehensive overview based on available data for structurally related piperazine derivatives and general toxicological principles. The information presented herein is intended for research and informational purposes and should be interpreted with caution. Further experimental validation for specific trimethylpiperazine isomers is strongly recommended.

Introduction

Piperazine and its derivatives are a broad class of heterocyclic amines with diverse applications, ranging from therapeutic agents to industrial chemicals. Trimethylpiperazine isomers, characterized by a piperazine ring substituted with three methyl groups, represent a subset of these compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of their toxicological profile is paramount for safe handling, risk assessment, and the development of any potential commercial applications. This technical guide synthesizes the available toxicological information on piperazine derivatives to provide an inferred profile for trimethylpiperazine isomers, covering acute toxicity, organ-specific toxicities, genotoxicity, and mechanisms of action.

Physicochemical Properties and Isomeric Forms

The toxicological properties of a chemical are intrinsically linked to its physicochemical characteristics. For trimethylpiperazine, several positional isomers exist, including 1,2,4-trimethylpiperazine, 2,3,5-trimethylpiperazine, and others. These isomers can exhibit differences in properties such as polarity, steric hindrance, and metabolism, which in turn can influence their toxicokinetics and toxicodynamics.

Acute Toxicity

Table 1: Acute Toxicity Data for Selected Piperazine Derivatives

| Compound | CAS Number | Route of Administration | Test Species | LD50 | Hazard Classification | Reference |

| N,N,4-trimethyl-1-piperazineethanamine | 104-19-8 | Oral | - | - | Acute toxicity - Category 3 (Toxic if swallowed) | [1] |

| N,N,4-trimethyl-1-piperazineethanamine | 104-19-8 | Dermal | - | - | Acute toxicity - Category 4 (Harmful in contact with skin) | [1] |

| 1-Methylpiperazine | 109-01-3 | Inhalation | - | - | Acute toxicity - Category 3 (Toxic if inhaled) | [2] |

| 1-Methylpiperazine | 109-01-3 | Dermal | - | - | Acute toxicity - Category 4 (Harmful in contact with skin) | [2] |

| N-(2-Aminoethyl)piperazine | 140-31-8 | Oral | Rat | 2118.6 mg/kg | Harmful if swallowed | [3] |

| N-(2-Aminoethyl)piperazine | 140-31-8 | Dermal | Rabbit | 871.2 mg/kg | Toxic in contact with skin | [3] |

Data for specific trimethylpiperazine isomers is not available. The listed compounds are structurally related piperazine derivatives.

Organ-Specific Toxicity

Hepatotoxicity

The liver is a primary target for the toxic effects of many xenobiotics, including some piperazine derivatives. Studies on "designer drug" piperazines, such as N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have elucidated potential mechanisms of liver injury.

Key Findings from In Vitro Studies:

-

Cytotoxicity: Piperazine derivatives have been shown to induce cell death in human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes. TFMPP was identified as being particularly cytotoxic[4].

-

Mitochondrial Impairment: A common mechanism of hepatotoxicity involves mitochondrial dysfunction, characterized by increased formation of reactive oxygen species (ROS), depletion of intracellular glutathione (GSH) and ATP, and loss of mitochondrial membrane potential[4][5].

-

Apoptosis: The mitochondrial damage can trigger the intrinsic apoptotic pathway, leading to the activation of caspase-3 and subsequent programmed cell death[4].

-

Metabolism-Induced Toxicity: The metabolism of piperazine derivatives by cytochrome P450 (CYP450) enzymes can play a dual role. While some metabolic pathways lead to detoxification, others may result in the formation of reactive metabolites that contribute to toxicity[4].

Experimental Protocol: In Vitro Hepatotoxicity Assessment

A common experimental workflow to assess the hepatotoxicity of a compound is outlined below.

Caption: Workflow for in vitro hepatotoxicity assessment.

Signaling Pathway: Mitochondrial-Mediated Apoptosis in Hepatocytes

The following diagram illustrates a potential signaling pathway for piperazine derivative-induced hepatotoxicity.

Caption: Mitochondrial-mediated apoptosis pathway.

Neurotoxicity

Piperazine and some of its derivatives are known to exert effects on the central nervous system (CNS), which is the basis for their use as anthelminthics and their abuse as recreational drugs. Neurotoxic side effects have been reported for piperazine[6][7].

Potential Mechanisms of Neurotoxicity:

-

Neurotransmitter System Modulation: Piperazine derivatives can affect various neurotransmitter systems, including dopaminergic and serotonergic pathways. They can act as agonists or antagonists at different receptors, leading to altered neuronal signaling.

-

Mitochondrial Dysfunction in Neurons: Similar to hepatotoxicity, neurotoxicity can be mediated by mitochondrial impairment in neuronal cells, leading to oxidative stress and apoptosis.

Experimental Protocol: In Vitro Neurotoxicity Assessment

The following workflow can be used to evaluate the neurotoxic potential of trimethylpiperazine isomers.

Caption: Workflow for in vitro neurotoxicity assessment.

Cardiotoxicity

Some piperazine derivatives have been shown to induce cardiotoxicity. The underlying mechanisms often involve mitochondrial impairment, similar to what is observed in hepatocytes.

Signaling Pathway: Piperazine-Induced Cardiotoxicity

Caption: Potential signaling pathways in cardiotoxicity.

Genotoxicity

Genotoxicity assessment is crucial to determine if a substance can damage genetic material. For 2,3,5-trimethylpyrazine, a related trimethylated heterocyclic compound, genotoxicity studies have been conducted.

Table 2: Genotoxicity Data for 2,3,5-trimethylpyrazine

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | With and without S9 | Negative | [8] |

| In Vitro Micronucleus Test | - | With and without S9 | Negative | [8] |

Data for a structurally related, non-piperazine compound.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Caption: General workflow of the Ames test.

Metabolism

The metabolism of piperazine derivatives can significantly influence their toxicity. As observed in hepatotoxicity studies, CYP450 enzymes are involved in the biotransformation of these compounds. The metabolic pathways can lead to detoxification or, in some cases, bioactivation to reactive metabolites that can bind to cellular macromolecules, including DNA, leading to toxicity.

Conclusion

This technical guide provides a comprehensive, though inferred, toxicology profile for trimethylpiperazine isomers based on the available data for structurally related piperazine derivatives. The primary mechanisms of toxicity for piperazine compounds appear to involve mitochondrial dysfunction, leading to oxidative stress and apoptosis in various cell types, including hepatocytes, neurons, and cardiomyocytes. While specific quantitative toxicity data for trimethylpiperazine isomers are lacking, the information presented here offers a foundation for preliminary risk assessment and highlights the need for further empirical studies. Researchers and drug development professionals should consider the potential for hepatotoxicity, neurotoxicity, and cardiotoxicity when working with these compounds and should conduct thorough toxicological evaluations to ensure their safe use.

References

- 1. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models [ouci.dntb.gov.ua]

- 2. echemi.com [echemi.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxic side-effects of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotoxic side-effects of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Mapping the Innovation Landscape: A Technical Guide to Piperazine Derivative Patents

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and favorable pharmacokinetic properties have led to its incorporation into a vast array of therapeutic agents, spanning a multitude of disease areas. This technical guide delves into the dynamic patent landscape of piperazine derivatives, offering an in-depth analysis of innovation trends, key therapeutic applications, and the experimental methodologies underpinning their development. By providing a comprehensive overview of the intellectual property surrounding these compounds, this guide aims to equip researchers and drug development professionals with the critical insights needed to navigate and innovate in this competitive field.

The Expanding Therapeutic Footprint of Piperazine Derivatives: A Patent Analysis

Once primarily associated with central nervous system (CNS) disorders, the therapeutic applications of piperazine derivatives have expanded dramatically over the past few decades.[1][2][3][4][5] A review of the patent literature reveals a significant and sustained interest in this scaffold across diverse therapeutic areas, most notably in oncology, CNS disorders, and antiviral therapies.

Quantitative Overview of Patent Filings

While a precise, exhaustive statistical analysis of all piperazine-related patents is beyond the scope of this guide, a review of patent databases and landscape reports indicates a high volume of filings. For instance, a study of N-phenylpiperazine derivatives between 2006 and 2012 identified thirty-three key patent documents, highlighting the steady stream of innovation even within a specific subclass of these compounds.[1] The majority of recent patent activity for piperazine derivatives can be broadly categorized into the following therapeutic areas:

| Therapeutic Area | Key Targets/Mechanisms of Action | Representative Patented Compound Classes |

| Oncology | Tyrosine Kinase Inhibitors (e.g., Bcr-Abl, EGFR, ALK), PI3K/Akt/mTOR Pathway Inhibitors, p68 Helicase Inhibitors | Phenylpiperazine-substituted pyrimidines, Quinoxalinyl-piperazines, Indoleoxoacetyl piperazines |

| CNS Disorders | Dopamine (D2) Receptor Antagonists/Partial Agonists, Serotonin (5-HT) Receptor Modulators | Arylpiperazines, Phenylpiperazine-substituted heterocycles |

| Antiviral | Reverse Transcriptase Inhibitors (HIV), Viral Entry Inhibitors | Indoleoxoacetyl piperazines, Piperazine-substituted heterocycles, Prodrugs of piperazine derivatives |

Key Therapeutic Areas in Detail

Oncology: A Major Focus of Innovation

The development of targeted cancer therapies has seen a surge in the patenting of piperazine derivatives. These compounds are integral to the structure of numerous kinase inhibitors, which have revolutionized the treatment of various malignancies. A notable example is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML), which features a prominent piperazine moiety.[6][7][8] Patents in this area frequently describe novel scaffolds that aim to improve potency, selectivity, and overcome resistance to existing therapies. Companies like Novartis and Bristol-Myers Squibb have been major players in this space.[7][9]

Central Nervous System (CNS) Disorders: A Longstanding Stronghold

The inherent ability of the piperazine ring to interact with CNS targets, particularly dopamine and serotonin receptors, has cemented its importance in the development of antipsychotics, antidepressants, and anxiolytics.[10] The patent literature is rich with examples of novel arylpiperazine derivatives designed to fine-tune receptor binding profiles, aiming for improved efficacy and reduced side effects.[1][11][12] The focus of many recent patents is on developing compounds with mixed pharmacology, such as dual dopamine D2 and serotonin 5-HT2A antagonists, to achieve a broader therapeutic window.

Antiviral Agents: A Growing Area of Interest